molecular formula C17H16Cl2N6O3 B443820 N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-{3-nitro-1H-pyrazol-1-yl}acetamide

N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-{3-nitro-1H-pyrazol-1-yl}acetamide

Cat. No.: B443820
M. Wt: 423.3g/mol
InChI Key: LGDCJGVQSOGKEX-UHFFFAOYSA-N
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Description

N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-{3-nitro-1H-pyrazol-1-yl}acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including dichlorobenzyl, dimethylpyrazol, and nitropyrazol moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-{3-nitro-1H-pyrazol-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core by reacting 3,4-dichlorobenzyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate.

    Nitration: The next step is the nitration of the pyrazole ring to introduce the nitro group. This can be achieved using a nitrating agent like nitric acid in the presence of sulfuric acid.

    Acylation: The final step involves the acylation of the nitrated pyrazole with 2-chloroacetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-{3-nitro-1H-pyrazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydroxide (NaOH)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Reduction: Amino derivative of the pyrazole

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: Carboxylic acid and amine

Scientific Research Applications

N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-{3-nitro-1H-pyrazol-1-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.

    Material Science: The compound’s unique structure may be useful in the development of new materials with specific properties, such as polymers or coatings.

    Chemical Biology: It can serve as a probe to investigate biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-{3-nitro-1H-pyrazol-1-yl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dichlorobenzyl and nitropyrazol groups could play a crucial role in binding to the active site of the target protein, while the acetamide linkage may influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-nitro-3-methylbenzamide
  • N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Uniqueness

N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-{3-nitro-1H-pyrazol-1-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C17H16Cl2N6O3

Molecular Weight

423.3g/mol

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-(3-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C17H16Cl2N6O3/c1-10-17(20-16(26)9-23-6-5-15(22-23)25(27)28)11(2)24(21-10)8-12-3-4-13(18)14(19)7-12/h3-7H,8-9H2,1-2H3,(H,20,26)

InChI Key

LGDCJGVQSOGKEX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)NC(=O)CN3C=CC(=N3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)NC(=O)CN3C=CC(=N3)[N+](=O)[O-]

Origin of Product

United States

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